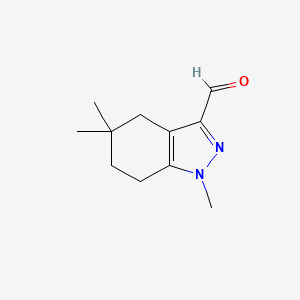

1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to make the process more sustainable .

Analyse Chemischer Reaktionen

Nucleophilic Addition and Condensation Reactions

The aldehyde group undergoes classic nucleophilic additions and condensations:

-

Hydrazone Formation :

Reaction with hydrazines produces hydrazone derivatives, which can cyclize under acidic or thermal conditions. For example, condensation with hydrazine hydrate in methanol yields fused pyrazole systems (e.g., pyrazoloquinazolinones) via intramolecular cyclization .Example :

Aldehyde+NH2NH2→Hydrazone intermediateΔPyrazoloquinazolinone -

Schiff Base Formation :

Primary amines react with the aldehyde to form Schiff bases. These intermediates are pivotal in synthesizing imine-linked heterocycles or coordination complexes .

Cross-Coupling and Functionalization

The indazole core and aldehyde group enable site-selective functionalization:

-

C–H Activation :

Palladium-catalyzed C–H arylation at position 6 of the indazole ring occurs in hexafluoroisopropanol (HFIP), producing aryl-substituted derivatives .Example :

Indazole-CHO+Ar-IPd(OAc)2,HFIPAryl-indazole-CHO -

Aldol Condensation :

Base-mediated condensation with ketones generates α,β-unsaturated aldehydes, useful for further cyclization .

Oxidation and Reduction Pathways

-

Oxidation :

The aldehyde oxidizes to a carboxylic acid using KMnO4 or CrO3, yielding 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid . -

Reduction :

NaBH4 reduces the aldehyde to a primary alcohol, preserving the indazole framework.

Comparative Reactivity of Analogous Compounds

The methyl substituents influence steric and electronic effects:

Wissenschaftliche Forschungsanwendungen

1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of other indazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives have shown potential as antiviral, anti-inflammatory, and anticancer agents.

Medicine: Indazole derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde and its derivatives involves interaction with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Others may interact with DNA or proteins in cancer cells, leading to apoptosis or cell cycle arrest .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3,7-Trimethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione: Known for its stimulant properties.

5-Methyltetralin: Used in the synthesis of various organic compounds.

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Used as a solvent and in the synthesis of other compounds.

Uniqueness

1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .

Biologische Aktivität

1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is a nitrogen-containing heterocyclic compound with a unique tetrahydroindazole structure. This compound has garnered attention for its potential biological activities and applications in pharmaceutical research. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Molecular Formula : C11H16N2O

- Molecular Weight : 192.25 g/mol

- CAS Number : 2648948-49-4

Research indicates that this compound may exhibit various biological activities through different mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes. For instance, it has shown promising results as an inhibitor of xanthine oxidase (XO), which is crucial in the management of gout and hyperuricemia .

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer activities. The structure-activity relationship (SAR) studies have indicated that modifications to the indazole framework can enhance cytotoxic effects against cancer cell lines .

Case Studies and Research Findings

- Xanthine Oxidase Inhibition : A study highlighted the effectiveness of related indazole derivatives in inhibiting XO activity. The most potent derivative exhibited an IC50 value of 3.5 nM . This suggests that this compound could be a lead compound for developing new XO inhibitors.

- Cytotoxicity Against Cancer Cells : In vitro evaluations have demonstrated that certain derivatives of this compound can induce apoptosis in cancer cells with minimal toxicity to normal cells. For example, derivatives showed significant cytotoxicity against HeLa cells while maintaining low cytotoxicity in non-cancerous cell lines .

- Leishmanicidal Activity : Compounds derived from similar structures have been tested for their leishmanicidal properties. These studies revealed that certain modifications could enhance activity against Leishmania species while exhibiting low toxicity to mammalian cells .

Comparative Analysis of Related Compounds

The following table summarizes the biological activity of structurally similar compounds:

| Compound Name | CAS Number | Biological Activity Description |

|---|---|---|

| 1-Methyl-1H-indazole-3-carboxylic acid | 50890-83-0 | Moderate XO inhibition; potential anti-inflammatory effects |

| 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid | 307313-03-7 | Exhibits anticancer activity; effective against specific tumor types |

| Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | 802541-13-5 | Antimicrobial properties; potential use as an antibiotic |

Eigenschaften

Molekularformel |

C11H16N2O |

|---|---|

Molekulargewicht |

192.26 g/mol |

IUPAC-Name |

1,5,5-trimethyl-6,7-dihydro-4H-indazole-3-carbaldehyde |

InChI |

InChI=1S/C11H16N2O/c1-11(2)5-4-10-8(6-11)9(7-14)12-13(10)3/h7H,4-6H2,1-3H3 |

InChI-Schlüssel |

OOBOXLXBDJGZKO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCC2=C(C1)C(=NN2C)C=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.